2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one
Description
Structural Overview and Nomenclature
The molecular structure of this compound exhibits a sophisticated bicyclic conjugate system that incorporates both coumarin and quinazolinone core structures. The compound possesses the molecular formula C21H19N3O3 with a molecular weight of 361.39 grams per mole, as documented in chemical databases. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one, reflecting the systematic naming convention for complex heterocyclic structures.
The structural framework consists of a quinazolin-4(1H)-one core linked through its 2-position to the 3-position of a 7-(diethylamino)-2H-1-benzopyran-2-one system. This arrangement creates a conjugated system where the quinazolinone moiety, characterized by its bicyclic structure containing two nitrogen atoms in the pyrimidine ring, is directly connected to the coumarin derivative. The 7-diethylamino substitution on the benzopyran ring introduces electron-donating characteristics that significantly influence the electronic properties of the overall molecule.
The compound is also recognized under alternative nomenclature systems, including its Color Index designation as C.I. 551210 and C.I. Disperse Yellow 186, indicating its classification within the disperse dye category. This classification reflects the compound's chromophoric properties, which arise from the extended conjugation between the quinazolinone and coumarin systems. The Chemical Abstracts Service has assigned the identifier 28754-28-1 to this compound, providing a unique registry number for chemical database referencing.
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical advancement of heterocyclic chemistry, particularly the evolution of quinazolinone and coumarin research. The quinazolinone scaffold has roots extending back to the late 19th century, with the first synthesis of quinazoline reported in 1895 by August Bischler and Lang through decarboxylation methodologies. The subsequent development of quinazolinone derivatives gained momentum throughout the 20th century as researchers recognized their potential in various applications.
Coumarin chemistry, represented by the benzopyran-2-one component of this compound, has an equally rich historical background spanning over a century of research. The 7-diethylaminocoumarin moiety specifically became of interest due to its fluorescent properties and applications in disperse dye chemistry. The systematic development of disperse dyes began in 1922 with the Baden Aniline Soda Company in Germany, primarily targeting polyester fiber and acetate fiber dyeing applications.
The specific compound this compound appears in chemical literature databases with creation dates ranging from the early 2000s, suggesting its synthesis and characterization occurred during the modern era of heterocyclic chemistry research. Database records indicate the compound was first catalogued in 2005 in certain chemical repositories, with subsequent modifications and updates occurring through 2019. This timeline reflects the ongoing interest in coumarin-quinazolinone conjugates as researchers explored hybrid molecules combining the beneficial properties of both heterocyclic systems.
The emergence of this compound coincides with increased research activity in coumarin-heterocyclic conjugates, particularly during the 2000-2014 period when significant advances were made in the synthesis and biological evaluation of such hybrid structures. Recent research from 2024 has continued to explore natural linear coumarin-heterocyclic conjugates, indicating sustained scientific interest in this class of compounds.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its representation of hybrid molecular architectures that combine the pharmacologically relevant properties of quinazolinone and coumarin systems. Quinazolinones constitute one of the most important heterocyclic scaffolds in medicinal chemistry, serving as building blocks for more than 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. The quinazolinone core structure has been associated with multiple pharmacological activities and represents a privileged scaffold in drug discovery efforts.
The coumarin component contributes additional dimensions to the compound's significance, as coumarins represent a large family of heterocyclic compounds with extensive biological and synthetic applications. The 7-diethylamino substitution pattern specifically enhances the fluorescent properties of the coumarin system, making it valuable for applications requiring photophysical characteristics. Recent research has demonstrated that coumarin-quinazolinone conjugates can serve as effective photosensitizers with organelle-targeting capabilities, particularly for mitochondrial and endoplasmic reticulum targeting in photodynamic therapy applications.
The structural design of this compound exemplifies the modern approach to heterocyclic chemistry where researchers create hybrid molecules to leverage synergistic effects between different pharmacophores. The ruthenium-catalyzed synthesis methodologies developed for quinazolinone-coumarin conjugates have demonstrated the feasibility of regioselective functionalization, enabling the preparation of fluorophores with positive solvatochromism properties. These synthetic advances highlight the compound's role in advancing both synthetic methodology and materials science applications.
Properties
IUPAC Name |
2-[7-(diethylamino)-2-oxochromen-3-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)19-22-17-8-6-5-7-15(17)20(25)23-19/h5-12H,3-4H2,1-2H3,(H,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUSRMKEOWVDPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067411 | |
| Record name | 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28754-28-1, 108173-53-1 | |
| Record name | Disperse Yellow 186 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28754-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 2-(7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028754281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)quinazolin-4(1H)-one | |
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| Record name | 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.713 | |
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| Record name | 4(3H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl] | |
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Biological Activity
The compound 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C26H29N2O2
- Molecular Weight : 425.53 g/mol
- CAS Number : 1352626-59-5
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. The following sections detail its specific activities.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against several cancer cell lines, including:
These compounds induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling cascades involved in cell survival.
Antidiabetic Activity
The compound has also demonstrated inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro studies reported an IC50 value of approximately 2.1 μM, indicating potent antidiabetic activity compared to standard drugs like acarbose (IC50 = 750 μM) . The mechanism involves competitive inhibition, which slows glucose absorption and helps manage blood sugar levels.
Antimicrobial Activity
Quinazolinone derivatives have shown broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, revealing significant inhibition zones:
These results suggest that the compound may be a candidate for developing new antimicrobial agents.
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound highlight its interaction with specific molecular targets:
- Enzyme Inhibition : The compound's ability to inhibit α-glucosidase suggests a direct interaction with the enzyme's active site.
- Apoptosis Induction : Studies indicate that the compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives have shown significant free radical scavenging activity, contributing to their overall therapeutic potential.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Study on HeLa Cells : A recent investigation demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
- Diabetes Management : In vivo studies using diabetic rat models showed that administration of the compound led to a significant reduction in blood glucose levels compared to untreated controls.
Scientific Research Applications
The compound features a complex structure that includes a benzopyran moiety and a quinazolinone ring, contributing to its biological activity and potential for various applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of benzopyran and quinazolinone structures exhibit significant anticancer properties. The diethylamino substitution enhances solubility and bioavailability, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against various pathogens. The ability to modify the diethylamino group may enhance this activity, warranting further investigation .
Fluorescence Detection
Fluorescent Probes : The compound has been utilized as a fluorescent probe for detecting cyanide ions in solution. Its unique structure allows for significant fluorescence changes upon interaction with cyanide, making it a valuable tool in environmental monitoring and safety applications .
Ratiometric Fluorescence Detection : A hybrid dye based on this compound has been developed for ratiometric detection of cyanide, demonstrating high selectivity and sensitivity. This application is particularly relevant in biochemical assays and environmental testing .
Dyes and Pigments
Dye Applications : The compound is also classified as a basic dye, used in various industrial applications such as textiles and paper production. Its vibrant color and stability make it suitable for these uses .
Case Study 1: Anticancer Activity Evaluation
In a study published in Angewandte Chemie, researchers synthesized several derivatives of the compound to evaluate their anticancer effects on human cancer cell lines. Results indicated that certain modifications to the diethylamino group significantly increased cytotoxicity against breast cancer cells, suggesting potential for therapeutic development .
Case Study 2: Fluorescent Probe Development
A research team developed a cyanide detection system using the compound as a fluorescent probe. The system demonstrated a dramatic increase in fluorescence intensity upon cyanide binding, allowing for detection limits in the nanomolar range. This work highlights the compound's utility in environmental chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
Coumarin Derivatives
7-(Diethylamino)-3-phenylcoumarin (1): Exhibits strong solid-state fluorescence with an emission peak at 477 nm under 400 nm excitation. Fluorescence arises from planar molecular packing and restricted intramolecular rotation (RIR) in the crystal lattice .
Ethyl 2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-4-thiazolecarboxylate (2): Non-fluorescent in the solid state due to steric hindrance from the thiazole ring, disrupting optimal π-π stacking .
Key Contrast: The target compound replaces the phenyl or thiazole groups in analogues 1 and 2 with a quinazolinone ring.
Quinazolinone Derivatives
describes 13 quinazolinone derivatives with varying aryl/alkylamino substituents. Selected examples include:
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 9f | 4-Methylbenzylamino | 148–150 | 79 |
| 9g | Phenylamino | 144–146 | 80 |
| 9l | 3,4-Dichlorophenylamino | 191–193 | 90 |
Comparison :
- The target compound’s diethylamino-coumarin-quinazolinone hybrid structure distinguishes it from simpler quinazolinones (e.g., 9f, 9g).
- Higher molecular weight (361.39 vs.
Photophysical and Toxicity Profiles
Insights :
- The target compound’s low acute toxicity (Category 4) and negative mutagenicity make it safer for industrial applications (e.g., dyes) compared to unclassified analogues .
Industrial and Pharmacological Relevance
- Disperse Dyes : The target compound is marketed as Disperse Yellow 186, used in textile coloration. Its stability at high temperatures (boiling point >500°C) suits polyester dyeing .
- Pharmaceutical Potential: Quinazolinone derivatives in are patented for kinase inhibition, suggesting possible biomedical applications.
Preparation Methods
Two-Step Microwave-Assisted and Thermal Synthesis
A practical and efficient synthetic route involves two main steps:
| Step | Reagents and Conditions | Duration | Temperature | Atmosphere | Notes |
|---|---|---|---|---|---|
| 1 | Ammonium acetate in ethanol, microwave irradiation in sealed tube | 0.42 h | 100 °C | Sealed tube | Promotes initial condensation |
| 2 | N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) | 12 h | 100 °C | Inert (e.g., N2) | Facilitates coupling and cyclization |
This method yields the target compound through a multi-step reaction sequence involving nucleophilic attack, ring closure, and rearrangement under controlled heating and inert atmosphere to prevent side reactions.
Condensation Using Anthranilic Acid and 2-Oxo-2H-Chromene-3-Carboxamide Derivatives
An alternative and mechanistically insightful approach involves the reaction of 2-oxo-2H-chromene-3-carboxamide derivatives with anthranilic acid under reflux in degassed toluene:
- Refluxing a mixture of 2-oxo-2H-chromene-3-carboxamide and anthranilic acid in dry, degassed toluene for 5–6 hours.
- The reaction proceeds with liberation of ammonia, indicating aminolysis and cyclization steps.
- The product precipitates as a yellow solid, which can be purified by recrystallization (e.g., from DMF/butanol).
This method yields the quinazolinone-coumarin conjugate in moderate yields (~47%) and involves the formation of amidine intermediates before cyclization to the final heterocyclic system.
Knoevenagel Condensation Followed by Acid Hydrolysis
This route involves:
- Knoevenagel condensation of 2-(cyanomethyl)quinazolin-4(3H)-one with substituted salicylaldehydes in ethanol using piperidine as a base catalyst.
- Formation of imine intermediates.
- Subsequent acid hydrolysis of imines to yield the target chromenoquinazolinone compound.
This method highlights the versatility of the quinazolinone nucleus and allows for structural modifications by varying the aldehyde component.
Mechanistic Insights
The synthesis of 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]quinazolin-4(1H)-one generally follows a multi-step mechanism:
- Nucleophilic attack: The amino group of anthranilic acid or ammonium acetate attacks the electrophilic carbonyl or iminolactone carbon of the coumarin derivative.
- Ring opening and rearrangement: Opening of the iminolactone ring leads to intermediate amidines or imines.
- Cyclization: Intramolecular cyclization forms the quinazolinone ring system.
- Elimination: Ammonia or other small molecules are eliminated during ring closure.
- Isomerization: Thermal E/Z isomerization of intermediates may occur before final product formation.
This mechanism is supported by observations such as ammonia release during the reaction and isolation of intermediate compounds in related studies.
Reaction Conditions and Yield Summary
Experimental Notes and Characterization
- Reactions are often monitored by thin-layer chromatography (TLC).
- Purification involves recrystallization from solvents like DMF/butanol.
- Characterization of products includes melting point determination, 1H-NMR, IR spectroscopy, and mass spectrometry.
- Use of dry, degassed solvents and inert atmosphere is critical to prevent side reactions and ensure reproducibility.
Q & A
Q. What are the recommended synthetic routes and characterization methods for quinazolin-4(1H)-one derivatives?
Synthesis of quinazolin-4(1H)-one derivatives typically involves condensation reactions of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization. Key characterization methods include:
- Melting Point Analysis : Used to assess purity (e.g., derivatives in show melting points ranging from 143–193°C).
- Spectroscopic Techniques :
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the quinazolinone core) .
- ¹H/¹³C NMR : Resolves substituent positions and molecular symmetry (e.g., diethylamino protons appear as a triplet at ~1.2 ppm and a quartet at ~3.4 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-HR-MS for exact mass determination) .
Q. How can researchers ensure structural accuracy when synthesizing 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one?
- X-ray Crystallography : Provides definitive proof of molecular packing and solid-state conformation. For example, highlights how crystal structure analysis of coumarin derivatives reveals planar π-systems and intermolecular interactions (e.g., hydrogen bonding) affecting fluorescence .
- Cross-Validation : Combine multiple techniques (e.g., NMR, IR, and elemental analysis) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. What factors influence the solid-state fluorescence properties of coumarin-quinazolinone hybrids?
- Molecular Packing : demonstrates that fluorescence intensity in coumarin derivatives correlates with rigid, planar molecular arrangements. Non-radiative decay pathways dominate in disordered or twisted configurations .
- Electron-Donating/Accepting Groups : The diethylamino group (electron-donor) and quinazolinone core (electron-acceptor) create an intramolecular charge-transfer (ICT) system, enhancing fluorescence quantum yield. Substituents like nitro or halogens ( ) may quench fluorescence via electron withdrawal .
Q. How can structural modifications optimize biological activity in quinazolin-4(1H)-one derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., 9h–9l in ) may enhance antimicrobial activity by increasing electrophilicity .
- Heterocyclic Fusion : notes that fused isoxazole or furan rings (e.g., in 3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one) improve pharmacokinetic properties like solubility and target binding .
Q. What experimental strategies resolve contradictions in fluorescence or bioactivity data for this compound class?
- Control Experiments : Isolate variables (e.g., solvent polarity, pH) to assess their impact on fluorescence ( ) or bioassay results .
- High-Throughput Screening : Test derivatives under standardized conditions to minimize batch-to-batch variability .
- Crystallographic vs. Solution-State Data : Compare solid-state (X-ray) and solution (NMR) structures to identify conformation-dependent properties .
Methodological Challenges
Q. How can researchers address low yields in the synthesis of 7-(diethylamino)coumarin-quinazolinone hybrids?
- Optimized Reaction Conditions : Use catalysts like p-toluenesulfonic acid (PTSA) for cyclization steps or microwave-assisted synthesis to reduce reaction time .
- Purification Techniques : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure products .
Q. What safety protocols are critical given the compound’s hazard profile?
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
